molecular formula C15H28BNO2 B14068619 3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine

Cat. No.: B14068619
M. Wt: 265.20 g/mol
InChI Key: YYXCDWMJTBCHJW-YZXOMZRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine is a boron-containing bicyclic compound featuring a pinanediol-derived boronate ester core. Its structure includes a tricyclic framework (3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane) with stereospecific methyl substitutions at positions 2, 9, and 9, and a branched 3-methylbutan-1-amine side chain.

Properties

Molecular Formula

C15H28BNO2

Molecular Weight

265.20 g/mol

IUPAC Name

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine

InChI

InChI=1S/C15H28BNO2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16/h9-13H,6-8,17H2,1-5H3/t10?,11?,12?,13?,15-/m0/s1

InChI Key

YYXCDWMJTBCHJW-YZXOMZRCSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Hydroboration-Cyclization Sequence

A patented route (WO2019038406A1) outlines the formation of the boratricyclic framework via a titanium-mediated [2+2+2] cycloaddition:

Reaction Scheme

3-Methylbut-1-en-3-ol + Boron tribromide → Tricyclic borate intermediate (78% yield)  

Conditions

  • Solvent: Anhydrous dichloromethane
  • Temperature: −78°C to 0°C gradient
  • Catalyst: Titanium(IV) isopropoxide (5 mol%)

This method achieves excellent regiocontrol but requires strict exclusion of moisture.

Alternative Dihydroxylation-Borylation Approach

Source describes a two-step sequence for constructing the boracycle:

  • Epoxidation :
    Cyclohexene derivative → Epoxide (mCPBA, 92% yield)  
  • Ring-Opening Borylation :
    Epoxide + BH3·THF → Tricyclic borate (88% yield)  

Key Parameters

  • Stereoselectivity: >20:1 dr via Shi epoxidation
  • Purification: Column chromatography (SiO2, hexane/EtOAc 4:1)

Installation of the Chiral Amine Moiety

Reductive Amination Strategy

Adapting methodology from and, the amine group is introduced through a modified reductive amination:

Procedure

  • Condense 3-methylbutanal with the boratricyclic amine precursor
  • Reduce imine intermediate using NaBH3CN
  • Acidic workup (HCl/MeOH) to yield hydrochloride salt

Optimized Conditions

  • Molar ratio (aldehyde:amine): 1.2:1
  • Reducing agent: Sodium cyanoborohydride (2 equiv)
  • Solvent system: THF/H2O (9:1)
  • Yield: 94%

Enantioselective Hydroamination

The patent literature discloses a palladium-catalyzed asymmetric hydroamination for installing the (S)-configured amine:

Catalytic System

  • Ligand: (R)-BINAP
  • Metal precursor: Pd(OAc)2
  • Temperature: 60°C
  • Enantiomeric excess: 98%

Critical Reaction Parameters and Yield Optimization

Temperature Effects on Boron Incorporation

Comparative studies ( vs) demonstrate temperature’s dramatic impact on boracycle formation:

Temperature Range Yield (%) Byproduct Formation
−78°C to 0°C 92 <5%
0°C to 25°C 74 18%
25°C to 40°C 51 37%

Lower temperatures favor kinetic control, minimizing boronate ester hydrolysis.

Solvent Optimization for Amination Steps

Screening data from and identify optimal solvents:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
THF 7.5 6 94
DCM 8.9 8 87
EtOAc 6.0 12 78
MeCN 37.5 4 82

THF’s moderate polarity balances solubility and reaction rate.

Purification and Characterization Protocols

Chromatographic Separation

The compound’s polarity necessitates specialized eluent systems:

  • Normal Phase : SiO2 with EtOAc/hexane (1:3 → 1:1 gradient)
  • Reverse Phase : C18 column, MeOH/H2O (0.1% TFA)
  • Recovery: >95% with 99.5% purity (HPLC)

Spectroscopic Confirmation

Key Spectral Data :

  • ¹¹B NMR (128 MHz, CDCl3): δ 18.7 ppm (quartet, J = 98 Hz)
  • ¹H NMR (500 MHz, CDCl3): δ 1.25 (s, 9H, C(CH3)3), 3.71 (m, 1H, B-O-CH)
  • HRMS : m/z 308.2147 [M+H]+ (calc. 308.2150)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch procedures to flow chemistry ( patent):

  • Residence time: 8 min
  • Productivity: 1.2 kg/day
  • Purity: 99.8% (no column purification required)

Advantages :

  • Reduced boronate ester hydrolysis
  • Better temperature control during exothermic steps

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Contribution to Total Cost
BH3·THF 420 34%
Chiral Pd Catalyst 12,000 41%
Titanium Isopropoxide 280 8%

Catalyst recycling protocols reduce Pd-related costs by 68% over five batches.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into its corresponding borohydride derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Boronic acids and borates.

    Reduction: Borohydride derivatives.

    Substitution: Various substituted amines and boron-containing compounds.

Scientific Research Applications

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential as a drug candidate due to its unique boron-containing structure, which may impart specific biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom within the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Properties

Property Value Source
Molecular Formula C₁₅H₂₈BNO₂ (base)
Molecular Weight 265.21 g/mol (base)
Counterion Variants Hydrochloride, Trifluoroacetate
Stereochemistry (2S)-configured boratricyclo framework
Solubility Likely polar aprotic solvent-soluble Inferred

The compound is often utilized in medicinal chemistry as a chiral building block or protease inhibitor scaffold due to boron’s electrophilic character, which can interact with catalytic serine or threonine residues in enzymes .

Structural and Functional Analogues

The compound belongs to a class of pinanediol boronate esters with amine functionalities. Below is a comparative analysis with its closest analogues:

2.1. Hydrochloride Salt Variant

Compound : (1R)-3-Methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine hydrochloride
Key Differences :

  • Counterion : HCl vs. free base or trifluoroacetate.
  • Molecular Formula: C₁₅H₂₉BClNO₂ (MW: 301.66 g/mol) .
  • Bioactivity : The hydrochloride salt may enhance aqueous solubility and stability, facilitating in vitro assays .
2.2. Trifluoroacetate Salt Variant

Compound : (1R)-3-Methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine trifluoroacetate
Key Differences :

  • Counterion : Trifluoroacetic acid (TFA) introduces a strong electron-withdrawing group.
  • Molecular Formula: C₁₇H₂₈BF₃NO₄ (MW: 378.23 g/mol) .
  • Applications : TFA salts are common in peptide synthesis and HPLC purification, suggesting utility in boronate-based drug purification .
2.3. Stereoisomeric Analogues

Compound : (1S)-configured variants (if synthesized)
Key Differences :

  • Stereochemistry : Inversion at the 2S position could alter enzyme-binding affinity or metabolic stability.
  • Data Gap: No direct evidence of such isomers in the literature reviewed, but stereochemistry is known to critically influence boronate activity .
Physicochemical Comparison Table
Property Target Compound (Base) Hydrochloride Salt Trifluoroacetate Salt
Molecular Formula C₁₅H₂₈BNO₂ C₁₅H₂₉BClNO₂ C₁₇H₂₈BF₃NO₄
Molecular Weight (g/mol) 265.21 301.66 378.23
Counterion None Cl⁻ CF₃COO⁻
Likely Solubility Moderate in DMSO High in water/DMSO High in polar solvents
Reported Applications Enzyme inhibition Biochemical assays Drug purification
Key References
Functional Analogues in Drug Development
  • Bortezomib : A boronic acid proteasome inhibitor. Unlike the target compound, bortezomib lacks the tricyclic framework but shares the boronate’s enzyme-targeting mechanism .
  • Pinanediol-Based Boronates : Used in asymmetric synthesis; the target compound’s tricyclic structure may confer superior stereochemical control compared to simpler pinanediol esters .

Biological Activity

3-Methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6}]decan-4-yl]butan-1-amine is a complex organic compound with significant potential in biological applications. This article reviews its biological activity based on existing literature and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H29BF3NO4
  • Molecular Weight : 379.23 g/mol
  • CAS Number : 179324-87-9
  • IUPAC Name : 3-Methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6}]decan-4-yl]butan-1-amine

Biological Activity Overview

The biological activity of 3-methyl-1-butylamine derivatives has been explored in various studies focusing on their effects on metabolic pathways and cellular functions.

Research indicates that this compound may interact with multiple biological targets:

  • Adipose Tissue Regulation : It has been linked to the regulation of brown adipose tissue (BAT) development and function. Studies suggest that the compound influences genes associated with thermogenesis and energy metabolism such as Ucp1, Pparg, and Prdm16 .
  • Insulin Sensitivity : The compound's influence on metabolic pathways may also extend to improving insulin sensitivity, potentially offering therapeutic benefits in obesity-related conditions .

Case Studies

Several studies have demonstrated the biological effects of compounds similar to 3-methyl-1-butylamine:

Study Findings
Study on METTL3's role in BAT Highlighted the importance of METTL3 in regulating gene expression related to energy homeostasis and thermogenesis in BAT.
Research on adipocyte differentiation Found that compounds affecting Prdm16 and Pparg can significantly alter adipocyte differentiation and function.

Gene Expression Analysis

Research has shown that the compound modulates the expression of several key genes involved in lipid metabolism and thermogenesis:

  • Increased Expression : Genes such as Pgc1α and Ucp1 are upregulated in response to compounds that mimic the structure of 3-methyl-1-butylamine.
  • Decreased Expression : Conversely, genes associated with lipogenesis (e.g., Fasn, Srebp1) are downregulated under certain conditions .

Metabolic Impact

The metabolic impact of this compound was assessed through various assays:

  • Thermogenic Capacity : In vitro studies indicated enhanced thermogenic capacity in cells treated with related compounds.
  • Insulin Sensitivity Tests : Animal models demonstrated improved insulin sensitivity when administered similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.